

Unveiling the Molecular Architecture of Antitumor Agent-160: A Technical Guide

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Compound of Interest

Compound Name: *Antitumor agent-160*

Cat. No.: *B3025946*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Antitumor agent-160** (compound Ia), a promising phenalenone derivative with potential applications in oncology. This document details the available data, outlines general experimental protocols relevant to its synthesis and characterization, and explores potential signaling pathways implicated in its mechanism of action.

Chemical Identity and Structure

Antitumor agent-160 (compound Ia) is a derivative of the naturally occurring phenalenone class of compounds. Its specific chemical identity is established through the following identifiers:

Identifier	Value
CAS Number	1262489-36-0
Molecular Formula	C ₂₁ H ₃₀ O ₃
Molecular Weight	330.46 g/mol
SMILES	CC1(C(C(CO)=CC(CC(C2)C)(O)C1C2C=C3C)=O)C3/C(C)=C/C

The elucidated chemical structure, derived from the provided SMILES string, reveals a complex polycyclic framework characteristic of modified phenalenones.

General Methodologies for Synthesis and Characterization

While the specific experimental details for the synthesis of **Antitumor agent-160** are proprietary and contained within patent WO/2011/009899, this section outlines the general protocols commonly employed for the synthesis and characterization of phenalenone derivatives. These methods provide a foundational understanding for researchers working with this class of compounds.

Synthesis of the Phenalenone Core

The synthesis of the core phenalenone structure typically involves a multi-step process. A common approach is the Friedel-Crafts acylation of a naphthalene derivative with a suitable acylating agent, followed by cyclization to form the tricyclic phenalenone system.

General Experimental Protocol: Friedel-Crafts Acylation and Cyclization

- **Reaction Setup:** A solution of the chosen naphthalene precursor is prepared in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen, argon).
- **Acylation:** The solution is cooled to 0-5 °C, and a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise. The acylating agent (e.g., an acid chloride or anhydride) is then added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature.
- **Work-up:** The reaction is quenched by carefully pouring it over crushed ice and acidifying with hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
- **Cyclization:** The crude acylated product is then treated with a dehydrating agent or heated under conditions that promote intramolecular cyclization to yield the phenalenone core.

- Purification: The final product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Structural Elucidation Techniques

The confirmation of the chemical structure of phenalenone derivatives like **Antitumor agent-160** relies on a combination of modern spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative Phenalenone Derivative

Technique	Observed Data	Interpretation
¹ H NMR	Multiple signals in the aromatic region (δ 7.0-9.0 ppm) and aliphatic region (δ 1.0-4.0 ppm).	Confirms the presence of the phenalenone aromatic system and various alkyl substituents.
¹³ C NMR	Resonances corresponding to carbonyl carbons (δ > 180 ppm), aromatic carbons (δ 120-150 ppm), and aliphatic carbons.	Provides a carbon map of the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)	A molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight.	Determines the molecular weight and provides information on the elemental composition.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=O (carbonyl) stretching, C=C (aromatic) stretching, and C-H stretching.	Identifies key functional groups present in the molecule.

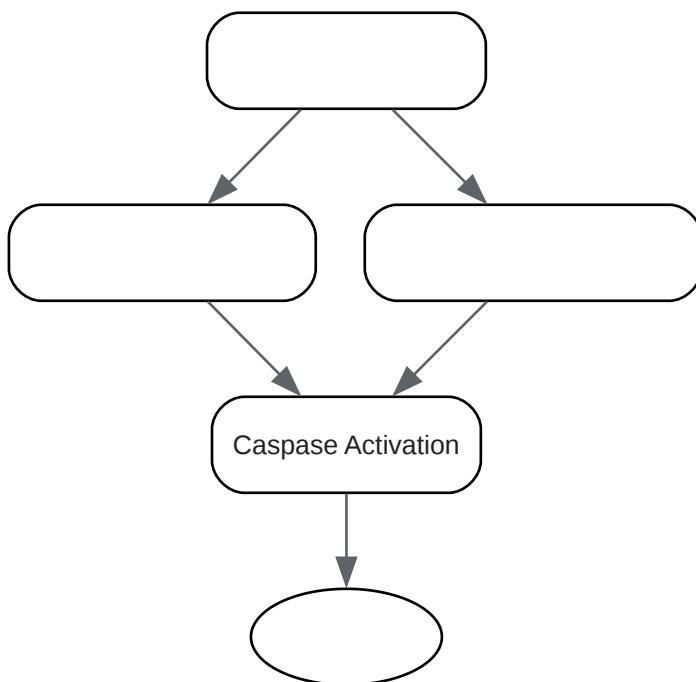
Note: The specific spectral data for **Antitumor agent-160** (compound Ia) is detailed in the patent literature (WO/2011/009899).

Potential Signaling Pathways and Mechanism of Action

The antitumor activity of phenalenone derivatives is an area of active research. Based on studies of structurally related natural products, several signaling pathways are hypothesized to be involved in their mechanism of action.

Apoptosis Induction

Many natural product-derived anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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Caption: Potential Apoptotic Pathways Targeted by **Antitumor Agent-160**.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Antitumor agents can interfere with cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), which can then trigger apoptosis.

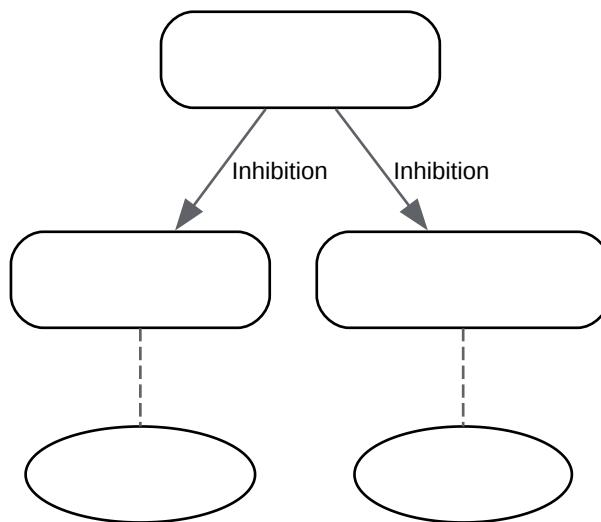


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Caption: Mechanism of Cell Cycle Arrest by **Antitumor Agent-160**.

Inhibition of Pro-survival Signaling

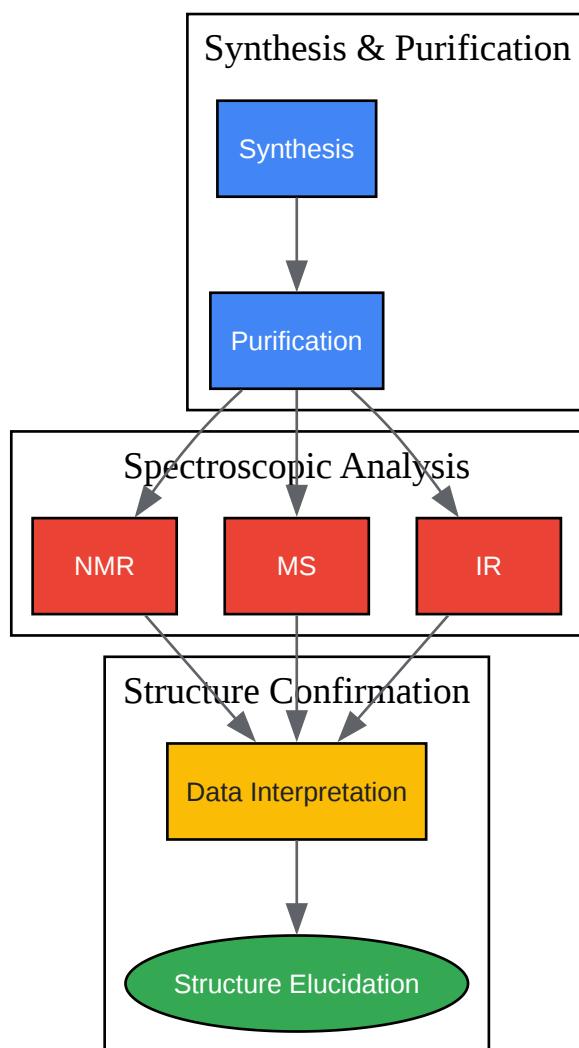
Cancer cells often exhibit aberrant activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can sensitize cancer cells to apoptosis and reduce their proliferative capacity.

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Caption: Inhibition of Pro-survival Pathways by **Antitumor Agent-160**.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like **Antitumor agent-160** follows a logical and systematic workflow.



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Caption: Workflow for the Chemical Structure Elucidation of **Antitumor Agent-160**.

Conclusion

Antitumor agent-160 represents a compelling lead compound in the ongoing search for novel anticancer therapeutics. Its complex phenalenone-based structure presents both a synthetic challenge and an opportunity for the development of potent and selective agents. The methodologies and potential mechanisms of action outlined in this guide provide a framework for further research and development of this and related compounds. A thorough investigation of its biological activity and a precise understanding of its molecular targets will be crucial in realizing its full therapeutic potential.

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